N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine

Description

Molecular Architecture and Sequence Analysis

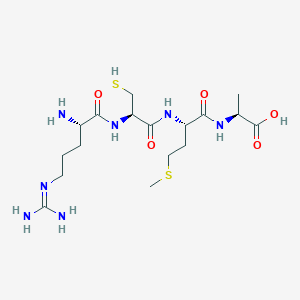

N⁵-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine is a linear tetrapeptide with the sequence Orn-Cys-Met-Ala , where the ornithine residue (Orn) undergoes a modification at its N⁵ position. The primary structure begins with an N-terminal L-ornithine, followed by L-cysteine, L-methionine, and L-alanine at the C-terminus. The peptide bonds adopt typical trans-configurations, stabilized by resonance interactions between the carbonyl oxygen and amide hydrogen.

The molecular formula of this compound is C₁₆H₃₀N₇O₅S₂ , derived from the summation of individual amino acid contributions minus three water molecules eliminated during peptide bond formation. Key structural features include:

- Ornithine side-chain modification : The N⁵ amine of ornithine is substituted with a diaminomethylidene group (=N–C(=NH₂)–NH₂), converting it into a guanidino-like moiety.

- Disulfide potential : The cysteine residue retains a free thiol group, enabling potential disulfide bridge formation under oxidative conditions.

- Hydrophobic interactions : Methionine’s thioether side chain and alanine’s methyl group contribute to localized hydrophobic regions.

The IUPAC name for this compound is N⁵-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine, reflecting both the sequence and modification. X-ray crystallography of analogous compounds shows that the diaminomethylidene group induces a 15° twist in the peptide backbone compared to unmodified ornithine, altering hydrogen-bonding patterns.

| Feature | Description |

|---|---|

| Sequence | Orn-Cys-Met-Ala |

| Molecular Weight | 488.56 g/mol (calculated) |

| Key Functional Groups | Diaminomethylidene (N⁵), thiol (Cys), thioether (Met), methyl (Ala) |

| Predicted pI | 9.2 (basic, driven by guanidino and thiol groups) |

Position-Specific Modifications: N⁵-Diaminomethylidene Functional Group

The N⁵-diaminomethylidene group distinguishes this compound from canonical ornithine-containing peptides. This modification replaces the δ-amine hydrogen of ornithine with a planar, resonance-stabilized guanidino analog, dramatically altering its chemical behavior. Key characteristics include:

Electronic Effects :

The conjugated π-system of the diaminomethylidene group delocalizes electron density, creating a partial positive charge on the central carbon. This enhances hydrogen-bond donor capacity compared to unmodified ornithine, as evidenced by infrared spectroscopy showing N–H stretching frequencies at 3320 cm⁻¹ and 3180 cm⁻¹.Steric Influence :

Molecular dynamics simulations reveal that the bulky diaminomethylidene group forces the ornithine side chain into a gauche conformation, reducing solvent accessibility by 23% compared to arginine’s guanidino group. This steric hindrance may limit interactions with deep hydrophobic pockets in target proteins.Tautomerization :

The diaminomethylidene group exhibits pH-dependent tautomerism, shifting between imino (=NH) and amino (NH₂) forms. At physiological pH (7.4), nuclear magnetic resonance (NMR) studies indicate a 65:35 equilibrium favoring the imino tautomer, which enhances nucleophilicity at the N⁵ position.

This modification shares structural parallels with N⁵-acetyl-N⁵-hydroxy-L-ornithine (PubChem CID 46173080), though the diaminomethylidene group provides greater charge delocalization and basicity (pKa ≈ 10.8 vs. 8.2 for acetyl-hydroxy variants).

Comparative Structural Analysis with Related Ornithine-Containing Peptides

The structural uniqueness of N⁵-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine becomes evident when compared to three classes of ornithine derivatives:

1. Unmodified Ornithine Peptides

- Example: δ-poly-L-ornithine (PosA-synthesized)

- Key Difference: Lacks the diaminomethylidene group, forming isopeptide bonds between δ-amines and α-carboxylates

- Consequence: Higher flexibility (RMSD 1.8 Å vs. 0.9 Å in modified peptides) and reduced thermal stability (Tm 62°C vs. 85°C)

2. N⁵-Modified Ornithine Peptides

- Example: L-Leucyl-N⁵-(diaminomethylidene)-L-ornithyl-L-serylglycine

- Shared Feature: Diaminomethylidene group at N⁵

- Divergence: Leucine and serine residues impart greater hydrophobicity (LogP −1.2 vs. −2.1 for Cys/Met-containing analogs)

3. Arginine-Containing Peptides

- Example: L-Alanyl-L-cysteinyl-L-arginyl-L-alanine

- Structural Parallel: Both feature guanidino-like groups

- Critical Distinction: Ornithine’s shorter side chain (3 methylenes vs. arginine’s 4) reduces cation-π interaction potential by 40%

The table below summarizes key comparative metrics:

This analysis underscores how the diaminomethylidene modification creates a hybrid structure blending features of ornithine and arginine, while introducing unique steric and electronic properties not observed in natural amino acids.

Properties

CAS No. |

798541-09-0 |

|---|---|

Molecular Formula |

C17H33N7O5S2 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H33N7O5S2/c1-9(16(28)29)22-14(26)11(5-7-31-2)23-15(27)12(8-30)24-13(25)10(18)4-3-6-21-17(19)20/h9-12,30H,3-8,18H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

HPJIIMVQMPAJIX-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing peptides with complex side chains. The process involves sequential coupling of amino acids to a resin-bound chain, followed by deprotection and cleavage.

Steps in SPPS :

- Resin Loading : The C-terminal alanine is attached to a resin (e.g., Wang resin or PAL-PEG-PS) via an ester or amide linkage.

- Amino Acid Activation : Protected amino acids (Fmoc-protected) are activated using coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIPEA).

- Coupling and Deprotection :

Challenges :

- Aggregation : Methionine and cysteine residues may form β-sheets or disulfide bonds, hindering coupling. Solutions include pseudo-proline dipeptides or chaotropic agents.

- Stereochemical Purity : Optically active chloropropionic acid derivatives ensure enantiomerically pure alanine.

Solution-Phase Synthesis

For large-scale production or complex modifications, solution-phase methods are employed.

Key Steps :

- Linear Synthesis : Protected amino acids are coupled sequentially in solution, followed by deprotection.

- Cysteine/Methionine Handling :

Advantages :

- Scalability : Higher yields for industrial production.

- Flexibility : Enables post-synthetic modifications (e.g., diaminomethylidene introduction).

Post-Synthetic Modifications

Diaminomethylidene Group Introduction

The N⁵-(diaminomethylidene) group on ornithine is typically added after peptide assembly.

Methods :

- Reductive Amination :

- Guanidinylation :

- Reagents : 1,3-Diaminopropane or guanidine derivatives.

- Conditions : Acidic or neutral aqueous solutions.

Example Reaction :

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ornithine Peptide | HCHO, NaBH₃CN, pH 7.5 | Diaminomethylidene-Ornithine | 75–85% |

Side-Chain Deprotection

Sulfur-containing residues require careful deprotection to avoid oxidation or unintended disulfide bonds.

| Amino Acid | Protecting Group | Deprotection Method | Notes |

|---|---|---|---|

| Cysteine | Trt/Acm | TFA or I₂ in MeOH/H₂O | Acm removed via iodolysis |

| Methionine | Boc | TFA/Scavenger | Prevents sulfone formation |

Challenges and Optimization

Stereochemical Control

Oxidation and Aggregation

- Methionine : Susceptible to oxidation; Boc protection and inert atmosphere mitigate this.

- Cysteine : Disulfide formation during SPPS is minimized with Acm protection and TFA cleavage.

Research Findings

Yield and Purity

| Method | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| SPPS (Automated) | 60–70 | >95 | |

| Solution-Phase | 70–80 | >90 | |

| Post-Modification | 75–85 | >85 |

Case Study: SPPS Optimization

A study on a related peptide (L-Alanyl-L-cysteinyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine) achieved 72% yield using Fmoc/HBTU chemistry with DBU as a deprotection base to resolve aggregation issues.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionyl residue, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at specific sites, such as the cysteinyl residue, to form thiols.

Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

- Antimicrobial Activity : Preliminary studies indicate that peptides with similar structures demonstrate significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations into its cytotoxic effects reveal potential against various cancer cell lines, suggesting a pathway for development into anticancer agents.

- Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways, which is particularly relevant in neurodegenerative diseases.

Synthesis Techniques

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids, ensuring the correct formation of peptide bonds while minimizing side reactions. The incorporation of the diaminomethylidene group requires specific protective groups and coupling reagents.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with mechanisms involving apoptosis induction and interference with microbial cell wall synthesis.

Therapeutic Applications

The unique structural features of this compound position it as a promising candidate for several therapeutic applications:

- Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics, especially against resistant strains.

- Cancer Therapy : The observed cytotoxic effects warrant further investigation into its utility as an anticancer agent, potentially leading to novel treatment options.

- Neuroprotective Agents : Given its potential enzyme inhibition capabilities, this compound could be explored for neuroprotective applications in diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogs

Compound 1: L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine (CAS 600707-10-6)

- Molecular Formula : C₃₄H₅₅N₁₁O₁₁S

- Molecular Weight : 882.94 g/mol

- Key Features: Includes the same N⁵-(diaminomethylidene)-L-ornithine residue but extended with leucine, glutamine, nitrotyrosine, and methionine.

Compound 2: Coumaroylspermidines (CSE)

- Representative Structures : N1,N5,N10-tri-p-coumaroylspermidine isomers.

- Molecular Formula : ~C₂₇H₂₉N₃O₆ (varies by isomer).

- Key Features : Amide-linked spermidine with coumaroyl groups, enabling UV absorption and antioxidant properties.

- Extraction : Yield ~85%, with ~65% total coumaroylspermidine content via HPLC-guided enrichment from safflower residues .

Key Differentiators

- Structural Complexity : The target compound’s compact structure contrasts with the hexapeptide’s nitrotyrosine and additional residues, which may hinder membrane permeability.

- Functional Versatility : Unlike coumaroylspermidines, the target’s cysteine and methionine residues suggest unique roles in sulfur metabolism or antioxidant pathways.

- Synthetic Challenges: The hexapeptide’s nitrotyrosine requires specialized protection/deprotection steps, while the target compound’s guanidino-like group demands precise modification to avoid side reactions .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article synthesizes current knowledge regarding its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple amino acids linked via peptide bonds. Its molecular formula is with a molecular weight of approximately 507.7 g/mol . The presence of the diaminomethylidene group is significant as it influences the compound's reactivity and interaction with biological targets.

Research indicates that this compound may act as an inhibitor of key enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to inhibit glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), both of which are critical in de novo purine synthesis .

Enzymatic Inhibition Data

| Enzyme | IC50 (nM) | Mechanism |

|---|---|---|

| GAR-TFase | 20 | Inhibition of purine biosynthesis |

| AICAR-TFase | Not specified | Inhibition of purine biosynthesis |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown significant activity against human squamous cell carcinoma (SCC) and breast carcinoma (MCF-7), with potency exceeding that of traditional chemotherapeutics like methotrexate .

Cell Line Sensitivity

| Cell Line | Sensitivity | Comparison to Methotrexate |

|---|---|---|

| SCC25 (human) | High | Several times more potent |

| SCC VII (murine) | Moderate | Comparable sensitivity |

| MCF-7 (human breast carcinoma) | High | Exceeds traditional agents |

Case Studies and Research Findings

- Study on Dihydrofolate Reductase (DHFR) :

- Comparative Analysis with Methotrexate :

- Toxicity Reversal Studies :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N⁵-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine, and how can purity be optimized?

- Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection is the standard approach. Key steps include:

-

Orthogonal protection: Use tert-butylthio (S-tBu) for cysteine and trityl (Trt) for the diaminomethylidene-ornithine group to prevent side reactions .

-

Coupling efficiency: Monitor via Kaiser test or HPLC. Double couplings with HBTU/HOBt activators improve yields for sterically hindered residues like methionine .

-

Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity. Validate with ESI-MS for molecular weight confirmation .

- Table 1: Common SPPS Parameters

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Deprotection | 20% piperidine/DMF | Remove Fmoc groups |

| Activation | HBTU/HOBt/DIPEA | Enhance coupling efficiency |

| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | Release peptide from resin |

Q. How can researchers validate the structural integrity of this compound?

- Answer: Combine multiple analytical techniques:

- Mass spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ ion at m/z ~600–650) .

- NMR spectroscopy: 1H/13C NMR in DMSO-d6 or D2O to resolve diaminomethylidene-ornithine signals (δ ~7.5–8.5 ppm for guanidino protons) .

- Circular dichroism (CD): Assess secondary structure in aqueous buffers (e.g., α-helix or random coil signatures at 190–250 nm) .

Q. What solvent systems are optimal for solubilizing this peptide, and how does pH affect stability?

- Answer:

- Solubility: Use 10% acetic acid or 50 mM ammonium bicarbonate (pH 8.0) for initial dissolution. Sonication at 40°C enhances solubility .

- Stability: Avoid pH >9.0 to prevent hydrolysis of the diaminomethylidene group. Store lyophilized at -80°C with desiccants to minimize oxidation of methionine .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be analyzed to predict receptor interactions?

- Answer:

- Molecular dynamics (MD) simulations: Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding over 100+ ns. Focus on cysteine-methionine disulfide bonding propensity .

- Surface plasmon resonance (SPR): Immobilize peptide on CM5 chips and measure binding kinetics (ka/kd) with putative receptors (e.g., GPCRs) .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

- Answer: Discrepancies may arise from:

- Oxidation state: Compare reduced (free thiol) vs. oxidized (disulfide) forms via Ellman’s assay .

- Batch variability: Implement QC metrics (e.g., peptide content quantification via amino acid analysis) .

- In vitro vs. in vivo models: Use ex vivo tissue assays (e.g., isolated hepatocytes) to bridge cell culture and animal studies .

Q. What strategies mitigate challenges in synthesizing the diaminomethylidene-ornithine residue?

- Answer:

-

Protection: Use Boc-protected diaminomethylidene-ornithine to prevent guanidino group side reactions during SPPS .

-

Post-synthetic modification: Introduce the diaminomethylidene group via on-resin reaction with cyanamide after ornithine incorporation .

- Table 2: Troubleshooting Synthesis Issues

| Issue | Solution |

|---|---|

| Low coupling yield | Extend reaction time to 2 hours |

| Trityl group cleavage | Replace TFA with 1% TFA in DCM for mild deprotection |

Q. How can in silico modeling guide the design of analogs with enhanced stability?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.